6-Iodothymine
Description
6-Iodothymine is a halogenated derivative of thymine, a pyrimidine nucleobase essential to DNA structure. The substitution of iodine at the 6-position introduces distinct physicochemical properties, including increased molecular weight, altered electronic distribution, and enhanced stability compared to non-halogenated thymine. This modification is critical in medicinal chemistry and radiopharmaceutical applications, where iodine’s beta-emitting radioisotopes (e.g., $^{131}$I) enable therapeutic and diagnostic uses .
Structurally, this compound (C$5$H$5$IN$2$O$2$, molecular weight: 252.01 g/mol) features an iodine atom at the 6-position of the thymine ring. Its synthesis typically involves iodination of thymine or its precursors under controlled conditions, though specific protocols are less documented in publicly available literature compared to chloro- or bromo-analogs .
Properties
IUPAC Name |
6-iodo-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHNQGWGYTROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodothymine typically involves the iodination of thymine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled conditions to ensure selective iodination at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido-thymine, thio-thymine, or amino-thymine derivatives.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives of thymine.
Scientific Research Applications
6-Iodothymine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various thymine derivatives and as a reagent in nucleophilic substitution reactions.
Biology: The compound is used in studies involving DNA modification and repair mechanisms. It serves as a probe to investigate the effects of halogenation on DNA stability and function.
Medicine: Research into this compound includes its potential use in radiotherapy, where the iodine atom can be replaced with a radioactive isotope for targeted cancer treatment.
Industry: The compound is used in the development of new materials and as a component in certain biochemical assays.
Mechanism of Action
The mechanism by which 6-Iodothymine exerts its effects is primarily through its incorporation into DNA. The presence of the iodine atom can disrupt normal base pairing and DNA replication processes. This can lead to mutations or the activation of DNA repair pathways. The compound’s effects are mediated through interactions with various molecular targets, including DNA polymerases and repair enzymes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Halogenated thymine derivatives share a common scaffold but exhibit marked differences in reactivity, bioavailability, and applications due to halogen-specific properties. Below is a detailed comparison:
Table 1: Key Properties of Halogenated Thymine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Atomic Radius (Å) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 6-Iodothymine | C$5$H$5$IN$2$O$2$ | 252.01 | 1.33 | 290–295 (decomp.) | Radiopharmaceuticals, antiviral research |
| 6-Bromothymine | C$5$H$5$BrN$2$O$2$ | 205.01 | 1.14 | 270–275 | DNA crosslinking agents |
| 6-Chlorothymine | C$5$H$5$ClN$2$O$2$ | 160.56 | 0.99 | 245–250 | Antimetabolite synthesis |
| 5-Fluorothymine | C$5$H$5$FN$2$O$2$ | 144.10 | 0.64 | 220–225 | Chemotherapy (e.g., 5-FU analogs) |
Reactivity and Stability
- However, its polarizability enhances stability under acidic conditions, making it suitable for prolonged in vivo applications .
- Comparative Reactivity : 6-Chlorothymine and 6-Bromothymine undergo nucleophilic substitution more readily due to their moderate leaving-group abilities, whereas this compound’s weaker C–I bond facilitates radical-mediated reactions, useful in photodynamic therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
